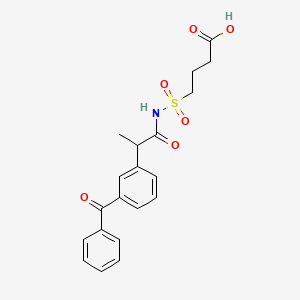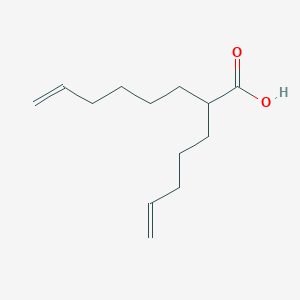
lithium;1-chloro-2-methoxybenzene-5-ide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium;1-chloro-2-methoxybenzene-5-ide is an organolithium compound with the molecular formula C7H6ClLiO. This compound is a derivative of benzene, where a chlorine atom and a methoxy group are substituted at the 1 and 2 positions, respectively, and a lithium ion is bonded to the benzene ring. It is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium;1-chloro-2-methoxybenzene-5-ide typically involves the reaction of 1-chloro-2-methoxybenzene with an organolithium reagent such as n-butyllithium. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive organolithium compound from reacting with moisture or oxygen. The reaction is typically performed at low temperatures, often around -78°C, to control the reactivity and ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and advanced analytical techniques helps in monitoring and optimizing the reaction parameters.
化学反応の分析
Types of Reactions
Lithium;1-chloro-2-methoxybenzene-5-ide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the lithium atom is replaced by other nucleophiles.
Reduction Reactions: The compound can undergo reduction reactions, such as the Birch reduction, where the aromatic ring is partially reduced to form cyclohexadiene derivatives.
Oxidation Reactions: It can also undergo oxidation reactions, although these are less common due to the presence of the electron-donating methoxy group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include halides, alkoxides, and amines. The reactions are typically carried out in polar aprotic solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Reduction: Reagents such as sodium or lithium in liquid ammonia are used for Birch reduction. The reaction is performed at low temperatures to stabilize the intermediate species.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while reduction reactions can produce cyclohexadiene derivatives.
科学的研究の応用
Lithium;1-chloro-2-methoxybenzene-5-ide has several applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of new drugs and therapeutic agents, particularly those targeting specific molecular pathways.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.
作用機序
The mechanism of action of lithium;1-chloro-2-methoxybenzene-5-ide involves its reactivity as an organolithium compound. The lithium atom acts as a strong nucleophile, allowing the compound to participate in various nucleophilic substitution reactions. The presence of the methoxy group can influence the reactivity and selectivity of the compound in these reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
類似化合物との比較
Similar Compounds
1-Chloro-2-methoxybenzene: This compound lacks the lithium atom and is less reactive in nucleophilic substitution reactions.
2-Chloroanisole: Similar structure but different substitution pattern, leading to different reactivity and applications.
Lithium;1-chloro-4-methoxybenzene-5-ide: A positional isomer with different reactivity due to the position of the substituents.
Uniqueness
Lithium;1-chloro-2-methoxybenzene-5-ide is unique due to the presence of both a lithium atom and a methoxy group on the benzene ring. This combination provides distinct reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis and scientific research.
特性
CAS番号 |
718642-12-7 |
|---|---|
分子式 |
C7H6ClLiO |
分子量 |
148.5 g/mol |
IUPAC名 |
lithium;1-chloro-2-methoxybenzene-5-ide |
InChI |
InChI=1S/C7H6ClO.Li/c1-9-7-5-3-2-4-6(7)8;/h3-5H,1H3;/q-1;+1 |
InChIキー |
ZDSUACIYJWHLAG-UHFFFAOYSA-N |
正規SMILES |
[Li+].COC1=C(C=[C-]C=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


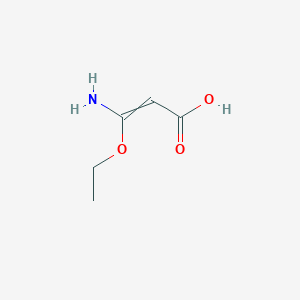
![Propanenitrile, 2-methyl-3,3-dipropoxy-2-[(trimethylsilyl)oxy]-, (2R)-](/img/structure/B14227803.png)
![{1-(tert-Butylsulfanyl)-3-[2-(tert-butylsulfanyl)ethyl]tetradecane-3-sulfonyl}benzene](/img/structure/B14227806.png)
![(2R)-3-[(Pyrimidin-2-yl)oxy]propane-1,2-diol](/img/structure/B14227811.png)


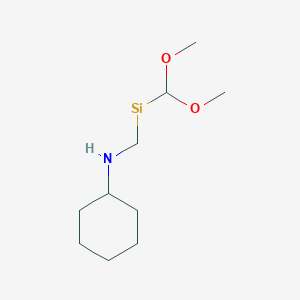
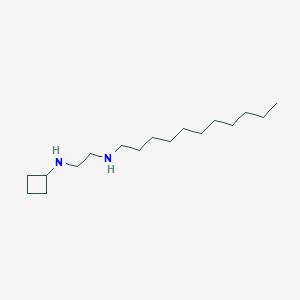
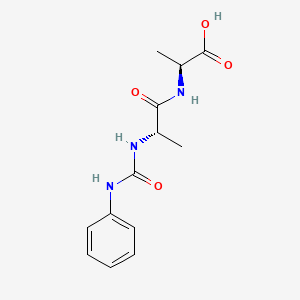
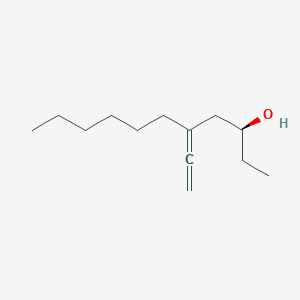
![Ethanone, 1-[4-amino-7-[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]propyl]-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]-2-fluoro-](/img/structure/B14227854.png)
